molecular formula C20H40N2 B8405319 1,10-Dicyclopentyldecane-1,10-diamine CAS No. 70741-90-1

1,10-Dicyclopentyldecane-1,10-diamine

Cat. No.: B8405319
CAS No.: 70741-90-1
M. Wt: 308.5 g/mol
InChI Key: ITXCDTITYTYAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,10-Dicyclopentyldecane-1,10-diamine is a useful research compound. Its molecular formula is C20H40N2 and its molecular weight is 308.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

70741-90-1

Molecular Formula

C20H40N2

Molecular Weight

308.5 g/mol

IUPAC Name

1,10-dicyclopentyldecane-1,10-diamine

InChI

InChI=1S/C20H40N2/c21-19(17-11-7-8-12-17)15-5-3-1-2-4-6-16-20(22)18-13-9-10-14-18/h17-20H,1-16,21-22H2

InChI Key

ITXCDTITYTYAFD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(CCCCCCCCC(C2CCCC2)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

If there are used in the manner described under (a), instead of 250 g (1 mol) of 3,12-diisopropyl-1,2-diaza-1,5,9-cyclododecatriene, 200 g (0.666 mol) of crude 3,12-dicyclopentyl-1,2-diaza-1,5,9-cyclododecatriene (diasterioisomeric mixture) and correspondingly reduced amounts of catalyst and solvent, the procedure otherwise being the same, there is obtained, after chromatographical purification and distillation, 39.2 g (19% of theory) of 1,10-diamino-1,10-dicyclopentyldecane in the form of colourless oil [b.p. 174°-178° C./0.002 Torr; nD20 =1.4885; IR (liquid) inter alia bands at 3355, 3278 and 1613 cm-1 ].
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,12-diisopropyl-1,2-diaza-1,5,9-cyclododecatriene
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

If there are used in the manner described under (a), instead of 942 g (3.79 mols) of 3,12-dipropyl-1,2-diaza-1,5,9-cyclododecatriene, 200 g (0.666 mol) of crude 3,12-dicyclopentyl-1,2-diaza-1,5,9-cyclododecatriene (diastereoisomeric mixture) and correspondingly reduced amounts of catalyst and solvent, with the procedure otherwise being the same, there is obtained, after chromatographic purification and distillation, 39.2 g (19% of theory) of 1,10-diamino-1,10-dicyclopentyldecane as colourless oil [b.p. 174°-178° C./0.002 Torr; nD20 =1.4885; IR (liquid) inter alia bands at 3355, 3278 and 1613 cm-1 ].
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,12-dipropyl-1,2-diaza-1,5,9-cyclododecatriene
Quantity
942 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The procedure described in (a) is repeated, starting from 200 g (0.666 mole) of crude 3,12-dicyclopentyl-1,2-diaza-1,5,9-cyclododecatriene (diastereoisomer mixture) and using correspondingly reduced amounts of catalyst and solvent, affording after purification by chromatography and distillation 39.2 g (19% of theory) of 1,10-diamino-1,10-dicyclopentyl-decane as a colourless oil [b.p. 174°-178° C./0.002 torr; nD20 =1,4885; IR spectrum (liquid) includes bands at 3355, 3278, 1613-1 ].
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two

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